molecular formula C8H7N3 B8666533 2-Cyclopropylpyrimidine-4-carbonitrile

2-Cyclopropylpyrimidine-4-carbonitrile

Cat. No. B8666533
M. Wt: 145.16 g/mol
InChI Key: HYGIOEFLOQSYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylpyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2-cyclopropylpyrimidine-4-carbonitrile

InChI

InChI=1S/C8H7N3/c9-5-7-3-4-10-8(11-7)6-1-2-6/h3-4,6H,1-2H2

InChI Key

HYGIOEFLOQSYSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-cyclopropylpyrimidine-4-carbaldehyde (29.13 g, 196.6 mmol) in N,N-dimethylformamide (200 mL) was added hydroxylamine hydrochloride (13.9 g, 197 mmol) followed by triethylamine (35 mL, 250 mmol) dissolved in N,N-dimethylformamide (40 mL) at room temperature. A 50% solution of propylphosphonic anhydride in N,N-dimethylformamide (140 mL, 230 mmol) was added and the reaction mixture was stirred at 110° C. for 18 h. The reaction mixture was cooled to room temperature and a saturated aqueous solution of sodium bicarbonate was added with ethyl acetate. The mixture was stirred vigorously and solid sodium bicarbonate was added. The mixture was filtered to remove undissolved solids and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×) The combined organics were washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure, and the resulting residue was dried under high vacuum to afford 2-cyclopropylpyrimidine-4-carbonitrile (20.97 g). The material was used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.15-1.22 (m, 4H), 7.36 (s, 1H), 8.76 (s, 1H).
Quantity
29.13 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
propylphosphonic anhydride
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-cyclopropylpyrimidine-4-carbaldehyde (1.0 g, 6.68 mmol) in N,N-dimethylformamide (10 mL) were added hydroxylamine hydrochloride (500 mg, 7.02 mmol) and triethylamine (1.2 mL). The reaction mixture was heated to 50° C. and propylphosphonic anhydride (T3P) was added dropwise. After 16 h at 110° C., the mixture was cooled to room temperature, diluted with water and quenched with solid sodium bicarbonate. The mixture was extracted with ethyl acetate, then the organic layer was dried over sodium sulfate, filtered, concentrated under reduced pressure. The residue was purified via silica gel chromatography to afford 2-cyclopropylpyrimidine-4-carbonitrile (600 mg, 62%) as a pale yellow liquid. MS (ES+APCI) (M+H) 145.9; LMCS retention time 2.224 min (Method G).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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